2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
CAS No.: 941972-53-8
Cat. No.: VC5213545
Molecular Formula: C18H15FN2O
Molecular Weight: 294.329
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941972-53-8 |
|---|---|
| Molecular Formula | C18H15FN2O |
| Molecular Weight | 294.329 |
| IUPAC Name | 2-[(2-fluorophenyl)methyl]-6-(4-methylphenyl)pyridazin-3-one |
| Standard InChI | InChI=1S/C18H15FN2O/c1-13-6-8-14(9-7-13)17-10-11-18(22)21(20-17)12-15-4-2-3-5-16(15)19/h2-11H,12H2,1H3 |
| Standard InChI Key | NLERHXRVAZSIGX-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3F |
Introduction
2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone class. It features a pyridazine ring with a fluorobenzyl group at the 2-position and a p-tolyl group at the 6-position. This compound has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Synthesis of 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one
The synthesis of this compound typically involves several key steps, including the formation of the pyridazine ring and the introduction of the fluorobenzyl and p-tolyl substituents. Common solvents used in the synthesis include ethanol or dimethylformamide, with reaction conditions varying from room temperature to reflux conditions depending on the specific step.
Synthesis Steps
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Formation of Pyridazine Ring: This step often involves condensation reactions between appropriate precursors.
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Introduction of Substituents: The fluorobenzyl and p-tolyl groups are introduced through alkylation or arylation reactions.
Chemical Reactivity
The chemical reactivity of 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one is influenced by the electron-withdrawing nature of the fluorine atom, which enhances electrophilicity in substitution reactions and stabilizes certain intermediates during oxidation processes.
Reactivity Profile
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Electrophilic Substitution: Enhanced by the fluorine atom.
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Oxidation Processes: Fluorine stabilizes intermediates.
Biological Activities and Applications
Pyridazinone derivatives, including 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one, have diverse biological activities such as antibacterial, antifungal, anti-inflammatory, anticancer, antitubercular, antihypertensive, and analgesic properties . They also exhibit insecticide and herbicide activities.
Biological Activities
| Activity | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains. |
| Antifungal | Shows efficacy against fungal infections. |
| Anti-inflammatory | Reduces inflammation in biological systems. |
| Anticancer | Exhibits potential in cancer treatment. |
| Antihypertensive | Used in the development of blood pressure management drugs. |
Research Findings and Future Directions
Research on 2-(2-fluorobenzyl)-6-(p-tolyl)pyridazin-3(2H)-one and related pyridazinones highlights their potential as building blocks in medicinal chemistry. Future studies should focus on optimizing synthesis conditions and exploring their therapeutic applications further.
Future Research Directions
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Optimization of Synthesis: Improving yield and purity through optimized reaction conditions.
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Therapeutic Applications: Investigating their efficacy in various disease models.
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